Diphenylglyoxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

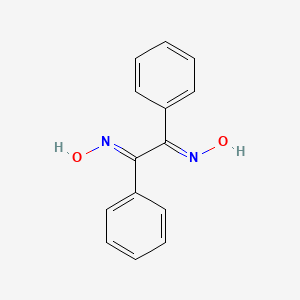

(NE)-N-[(2E)-2-hydroxyimino-1,2-diphenylethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H/b15-13+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZONEUCDUQVGR-WXUKJITCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C(=N/O)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293220 | |

| Record name | (1E,2E)-1,2-Ethanedione 1,2-dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

All isomeric forms are solids; [Merck Index] White or light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzyl dioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

522-34-9, 23873-81-6 | |

| Record name | (1E,2E)-1,2-Ethanedione 1,2-dioxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Benzil dioxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzil dioxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023873816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E,2E)-1,2-Ethanedione 1,2-dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-diphenylethanedione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenylethanedione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BENZIL DIOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJS19ONCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenylglyoxime from Benzil and Hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diphenylglyoxime from benzil and hydroxylamine hydrochloride. The document details the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization of the final product. Quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams.

Introduction

This compound, also known as (E,E)-1,2-diphenylethane-1,2-dione dioxime, is an organic compound with the chemical formula C₁₄H₁₂N₂O₂. It belongs to the class of oximes and is a well-known chelating agent, particularly for the determination of nickel. The synthesis of this compound from benzil and hydroxylamine hydrochloride is a classic example of a condensation reaction, specifically the formation of an oxime from a diketone. This guide provides the essential technical details for the successful synthesis and characterization of this compound in a laboratory setting.

Reaction Mechanism and Stoichiometry

The synthesis of this compound involves the reaction of the two carbonyl groups of benzil with two equivalents of hydroxylamine. The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the oxime. This process occurs at both carbonyl groups of the benzil molecule. The hydroxylamine is typically used in the form of its hydrochloride salt, which requires the presence of a base to liberate the free hydroxylamine for the reaction.

The overall balanced chemical equation for the reaction is:

C₁₄H₁₀O₂ (Benzil) + 2 NH₂OH·HCl (Hydroxylamine Hydrochloride) → C₁₄H₁₂N₂O₂ (this compound) + 2 H₂O + 2 HCl

Quantitative Data

The following tables summarize the key quantitative data associated with the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Benzil | C₁₄H₁₀O₂ | 210.23 | Yellow crystalline solid | 94-95 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | White crystalline solid | 155-157 |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molar Mass ( g/mol ) | 240.26 |

| Appearance | White to off-white crystalline powder |

| Melting Point (°C) | 238-240 (decomposes) |

| Theoretical Yield | Based on limiting reagent |

| Expected Practical Yield | 80-90% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

-

Benzil (C₁₄H₁₀O₂)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Beakers

-

Buchner funnel and filter paper

-

Suction flask

-

Stirring rod

-

Recrystallization apparatus

Synthesis Procedure

-

Dissolving the Reactants: In a 250 mL round-bottom flask, dissolve 5.0 g (0.0238 mol) of benzil in 50 mL of 95% ethanol by gently warming the mixture.

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve 4.0 g (0.0576 mol) of hydroxylamine hydrochloride in a minimum amount of warm water (approximately 15-20 mL).

-

Addition of Base: To the hydroxylamine hydrochloride solution, add a solution of 5.0 g of sodium hydroxide in 15 mL of water. This will liberate the free hydroxylamine.

-

Reaction Mixture: Add the freshly prepared hydroxylamine solution to the warm ethanolic solution of benzil in the round-bottom flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or a water bath. Continue the reflux for 1-2 hours. During this time, the this compound will start to precipitate as a white solid.

-

Cooling and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Then, cool the flask in an ice bath to ensure complete precipitation of the product.

-

Filtration: Collect the precipitated this compound by suction filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the crude product on the filter paper by drawing air through it for a few minutes. For complete drying, the product can be placed in a desiccator or a low-temperature oven.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

-

Dissolution: Transfer the crude this compound to a beaker and add a minimum amount of hot ethanol to dissolve the solid completely. Keep the solution on a hot plate to maintain the temperature.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, pure this compound will crystallize out. To maximize the yield, the beaker can be placed in an ice bath after it has reached room temperature.

-

Isolation and Drying: Collect the purified crystals by suction filtration and wash them with a small amount of cold ethanol. Dry the crystals thoroughly.

Characterization

The synthesized this compound can be characterized using various analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks and Assignments |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.75 (s, 2H, N-OH), 7.45-7.30 (m, 10H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 154.5 (C=N), 130.0, 129.2, 128.5 (Ar-C) |

| IR (KBr, cm⁻¹) | ~3250 (O-H stretch, H-bonded), ~1600 (C=N stretch), ~1440, 1490 (C=C aromatic stretch) |

Visualizations

Reaction Pathway

The following diagram illustrates the overall transformation of benzil to this compound.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure.

Caption: Flowchart of the experimental workflow for this compound synthesis.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Handle sodium hydroxide with care as it is corrosive.

-

Hydroxylamine hydrochloride is harmful if swallowed or inhaled.

-

Perform the reaction in a well-ventilated fume hood.

-

Ethanol is flammable; keep it away from open flames.

This guide provides a solid foundation for the synthesis, purification, and characterization of this compound. By following the detailed protocols and safety precautions, researchers can confidently and efficiently produce this valuable chemical compound for their scientific endeavors.

Diphenylglyoxime CAS number and molecular structure

This technical guide provides a comprehensive overview of diphenylglyoxime, a significant organic compound in analytical and coordination chemistry. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its properties, synthesis, and applications.

Chemical Identity and Structure

This compound, also known as benzil dioxime, is a white to off-white crystalline powder.[1] Its chemical structure consists of two phenyl groups attached to a glyoxime moiety.[1]

-

IUPAC Name: N'-(2-hydroxyimino-1,2-diphenylethylidene)hydroxylamine[3]

-

Synonyms: anti-Diphenylglyoxime, α-Benzil dioxime, Benzil Dioxime, Diphenylethanedione dioxime[2][4][5][6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 240.26 g/mol | [1][2][3][4][5] |

| Melting Point | 237-240 °C (decomposes) | [4][5][8] |

| Boiling Point | 382.97 °C (estimate) | [7][8] |

| Density | 1.1613 g/cm³ (estimate) | [7][8] |

| Water Solubility | Sparingly soluble (0.094 g/L at 25 °C) | [1] |

| Solubility in other solvents | Practically insoluble in ether and glacial acetic acid; slightly soluble in alcohol; readily soluble in NaOH solutions. Soluble in ethanol and acetone. | [5][6] |

| Topological Polar Surface Area | 65.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

Synthesis of α-Diphenylglyoxime

A common method for the preparation of the α-form (or anti-isomer) of this compound involves the reaction of benzil with hydroxylamine hydrochloride.

Materials:

-

Benzil

-

Hydroxylamine hydrochloride

-

Ethanol

-

Sodium hydroxide solution

Procedure:

-

Dissolve benzil in hot ethanol.

-

Add a concentrated aqueous solution of hydroxylamine hydrochloride to the benzil solution.

-

Slowly add a sodium hydroxide solution to the mixture to neutralize the hydrochloric acid formed and to facilitate the reaction.

-

The this compound precipitates from the solution upon cooling.

-

The precipitate is then collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent like methanol to obtain pure crystals.

This protocol is based on the established synthesis method described in the literature.

Key Applications

This compound is a versatile compound with several important applications in chemistry:

-

Analytical Chemistry: It is widely used as a chelating agent for the detection and quantitative determination of various metal ions, most notably nickel, but also cobalt and copper.[1] The formation of a stable, colored complex with nickel ions allows for its analysis using gravimetric or spectrophotometric techniques.

-

Organic Synthesis: In organic synthesis, this compound can be used as a protecting group for carbonyl compounds. This allows for selective reactions to be carried out on other parts of a molecule.[1]

-

Coordination Chemistry: The ability of this compound to form stable complexes with transition metals makes it a valuable ligand in the field of coordination chemistry. These complexes are studied for their unique structural and electronic properties.[1][9]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from benzil.

Caption: A flowchart representing the key steps in the synthesis of α-diphenylglyoxime.

Chelation of Nickel(II) Ions

This diagram illustrates the logical relationship of this compound acting as a chelating agent for nickel(II) ions, a key application in analytical chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 23873-81-6 [chemicalbook.com]

- 3. This compound | C14H12N2O2 | CID 135419028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 抗-二苯基乙二肟 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzil Dioxime [drugfuture.com]

- 6. CAS 23873-81-6: this compound | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 23873-81-6 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of Diphenylglyoxime powder

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylglyoxime Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₄H₁₂N₂O₂), also known as α-benzil dioxime, is an organic compound belonging to the glyoxime family.[1][2] Structurally, it features two phenyl groups attached to a glyoxime moiety.[3] It typically appears as a white to pale yellow or yellowish-orange crystalline powder.[4][5] this compound is a crucial reagent in analytical and coordination chemistry, primarily utilized as a highly selective and sensitive chelating agent for the qualitative and quantitative determination of various metal ions, most notably nickel, palladium, and cobalt.[3][4][6] Its ability to form stable, distinctively colored metal complexes makes it an invaluable tool in gravimetric analysis and spectrophotometry.[7] This guide provides a comprehensive overview of its core physical and chemical properties, along with detailed experimental protocols for its characterization.

Physical Properties

This compound is a crystalline solid at room temperature. Its physical characteristics are determined by its molecular structure, which allows for strong intermolecular forces in its crystal lattice. Key physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to pale yellow / yellowish-orange crystalline powder | [4][5] |

| Melting Point | 237-240 °C (decomposes) | [8][9] |

| Boiling Point | 382.97 °C (rough estimate) | [9] |

| Density | 1.1613 g/cm³ (rough estimate) | [9] |

| Water Solubility | 0.094 g/L (at 25 °C); generally considered insoluble. | [4] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, and 10% NaOH solution. | [3][5] |

| Vapor Pressure | 0.0 ± 1.2 mmHg (at 25 °C, Predicted) | [9] |

Chemical Properties and Structure

This compound's chemical behavior is dictated by its oxime functional groups (-C=NOH), which are responsible for its acidic nature and its ability to act as a bidentate ligand in coordination chemistry.

Table 2: Chemical and Molecular Properties of this compound

| Property | Value / Identifier | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [3][9] |

| Molecular Weight | 240.26 g/mol | [9] |

| CAS Number | 23873-81-6 | [2] |

| pKa | 9.70 ± 0.28 (Predicted) | [4] |

| XLogP3-AA | 3.4 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

| SMILES | C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2 | [4] |

| InChI Key | JJZONEUCDUQVGR-UHFFFAOYSA-N | [3] |

Synthesis of this compound

This compound is commonly synthesized through the reaction of benzil with hydroxylamine. The reaction involves the condensation of two equivalents of hydroxylamine with the two ketone groups of benzil.

References

- 1. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 2. DIPHENYL [sdfine.com]

- 3. CAS 23873-81-6: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. anti-Diphenylglyoxime 97 23873-81-6 [sigmaaldrich.com]

- 7. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]

- 8. anti-Diphenylglyoxime 97 23873-81-6 [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

Diphenylglyoxime: A Technical Guide to its Solubility in Ethanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diphenylglyoxime in ethanol and other common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, standardized experimental protocol for researchers to determine the exact solubility parameters for their specific applications.

Introduction to this compound

This compound (C₁₄H₁₂N₂O₂), also known as benzil dioxime, is a crystalline solid that is widely recognized for its application in analytical chemistry as a chelating agent, particularly for the gravimetric and spectrophotometric determination of nickel.[1] Its utility extends to various chemical syntheses and coordination chemistry studies. Understanding its solubility in different organic solvents is crucial for designing experimental conditions, developing analytical methods, and for its application in various research and development settings.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Qualitative Solubility | Source |

| Water | Polar Protic | Insoluble (0.094 g/L at 25 °C) | [1][2] |

| Ethanol | Polar Protic | Slightly to Relatively Soluble | [3][4] |

| Acetone | Polar Aprotic | Easily Soluble / Relatively Soluble | [3][4] |

| Methanol | Polar Protic | Soluble | [1] |

| Chloroform | Non-polar | Data not available | |

| Ethyl Acetate | Polar Aprotic | Data not available |

It is important to note that terms like "slightly soluble" and "easily soluble" are not standardized and the actual solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the presence of any co-solutes. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[5][6] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of vials or flasks. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

The Chelation of Diphenylglyoxime with Nickel Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative analysis, and experimental protocols related to the chelation of diphenylglyoxime with nickel ions. The information presented is intended to be a valuable resource for researchers in analytical chemistry, materials science, and for professionals in drug development exploring the roles of metal chelation. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages extensive data from its close structural analog, dimethylglyoxime, to provide a thorough understanding of the principles and practices involved.

Core Mechanism of Chelation

This compound, an organic compound with the formula C₁₄H₁₂N₂O₂, serves as a highly effective chelating agent for nickel(II) ions.[1][2] The chelation process involves the formation of a stable, brightly colored coordination complex. Each nickel ion is coordinated by two molecules of this compound.

The fundamental reaction involves the deprotonation of the oxime groups (-NOH) on the this compound molecules in a slightly alkaline or buffered solution. The nickel(II) ion then coordinates with the nitrogen atoms of the two this compound ligands. This results in the formation of a square planar complex, a common geometry for Ni(II) complexes.[3] The structure is further stabilized by intramolecular hydrogen bonds between the oxime groups of the two this compound molecules, creating a macrocyclic effect that significantly enhances the complex's stability.

The resulting nickel-diphenylglyoxime complex is a vividly colored precipitate, typically red or reddish-pink, which is sparingly soluble in water but can be dissolved in certain organic solvents.[4] This distinct color and low solubility are the foundational properties exploited in various analytical techniques for the qualitative and quantitative determination of nickel.[2]

dot

Caption: Chelation of a Nickel(II) ion with two molecules of this compound.

Quantitative Data

Precise quantitative data for the nickel-diphenylglyoxime complex is not extensively reported. However, the data for the closely related nickel-dimethylglyoxime complex provides a strong basis for understanding the system. The substitution of methyl groups with phenyl groups in this compound is expected to influence properties such as solubility and stability, but the fundamental chemical behavior remains analogous.

| Parameter | Value (for Ni-Dimethylglyoxime) | Remarks |

| Molar Mass | 288.91 g/mol | The molar mass of the nickel-diphenylglyoxime complex will be higher due to the phenyl groups. |

| Color of Complex | Bright red | The nickel-diphenylglyoxime complex is also a distinct red/pink color. |

| Wavelength of Max. Absorbance (λmax) | ~445 nm | This is for the soluble complex formed in the presence of an oxidizing agent for spectrophotometric analysis.[4] |

| Solubility in Water | Very low | This property is the basis for gravimetric analysis. |

| Stability Constant (log K) | ~17.6 - 17.8 | This high value indicates a very stable complex, characteristic of the chelate effect. |

| Optimal pH for Precipitation | 5 - 9 | A buffered solution, often using ammonia or citrate, is necessary to maintain this pH range.[5] |

Experimental Protocols

The chelation of this compound with nickel ions is the basis for well-established analytical methods for the determination of nickel. Below are detailed protocols for both gravimetric and spectrophotometric analysis, adapted from standard procedures for dimethylglyoxime.

Gravimetric Determination of Nickel

This method relies on the precipitation of the nickel-diphenylglyoxime complex, followed by its isolation, drying, and weighing.

Reagents:

-

Nickel Sample Solution: A solution containing an unknown quantity of Ni²⁺.

-

This compound Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of a suitable organic solvent such as ethanol or acetone.

-

Hydrochloric Acid (HCl): 6 M solution.

-

Ammonia Solution (NH₃): Dilute solution for pH adjustment.

-

Distilled Water

Procedure:

-

Sample Preparation: Take a known volume of the nickel sample solution in a beaker and dilute it with approximately 150 mL of distilled water.

-

Acidification: Add about 2 mL of 6 M HCl to the solution.

-

Heating: Gently heat the solution to between 60-80°C. Do not boil.

-

Addition of Chelating Agent: Add a slight excess of the 1% this compound solution to the warm, acidic nickel solution.

-

Precipitation: Slowly add dilute ammonia solution while stirring continuously until the solution is slightly alkaline. A scarlet red precipitate of the nickel-diphenylglyoxime complex will form.

-

Digestion: Keep the beaker with the precipitate on a water bath for 30-60 minutes to encourage the formation of larger, more easily filterable particles.

-

Filtration: Filter the hot solution through a pre-weighed sintered glass crucible.

-

Washing: Wash the precipitate several times with cold distilled water to remove any impurities.

-

Drying: Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved.

-

Weighing: Cool the crucible in a desiccator and weigh it accurately. The mass of the nickel-diphenylglyoxime complex can then be determined by difference.

dot

Caption: Workflow for the gravimetric determination of nickel.

Spectrophotometric Determination of Nickel

This method is suitable for determining trace amounts of nickel and relies on the formation of a soluble, colored complex. An oxidizing agent is typically added to develop a stable color.

Reagents:

-

Standard Nickel Solution (e.g., 10 ppm): Prepare a stock solution from a known weight of a high-purity nickel salt.

-

This compound Solution (1% w/v): As prepared for the gravimetric method.

-

Oxidizing Agent: A solution of bromine water or potassium persulfate.

-

Ammonia Solution (NH₃): For pH adjustment.

-

Distilled Water

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of known nickel concentrations by diluting the stock solution.

-

Color Development: To a known volume of each standard and the unknown sample solution in separate volumetric flasks, add a small amount of the oxidizing agent. Then, add the this compound solution, followed by the ammonia solution to make the solution alkaline.

-

Dilution: Dilute each flask to the mark with distilled water and mix thoroughly.

-

Absorbance Measurement: Allow the color to develop for a fixed period (e.g., 10-15 minutes). Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 445 nm for the analogous dimethylglyoxime complex, using a spectrophotometer.[4]

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.

-

Determination of Unknown: From the calibration curve, determine the concentration of nickel in the unknown sample based on its absorbance.

dot

Caption: Workflow for the spectrophotometric determination of nickel.

Relevance in Drug Development and Biological Systems

While this compound itself is primarily an analytical reagent, the principles of metal chelation it exemplifies are highly relevant in drug development and biological systems.

-

Chelation Therapy: Chelating agents are used to treat heavy metal poisoning by forming stable, excretable complexes with toxic metal ions. Understanding the coordination chemistry of ligands like this compound with nickel can inform the design of more selective and effective chelating drugs for nickel toxicity or for targeting nickel-containing enzymes in pathogens.

-

Enzyme Inhibition: Many enzymes, particularly in microorganisms, rely on metal cofactors like nickel to function. Designing ligands that can selectively bind to and sequester these metal ions is a potential strategy for developing novel antimicrobial agents.

-

Bio-sensors: The strong and specific color change upon chelation can be adapted for the development of sensitive and selective biosensors for the detection of nickel in biological fluids or environmental samples.

The study of the interaction between nickel ions and chelating agents like this compound provides a fundamental framework for understanding and manipulating metal-ligand interactions in more complex biological and pharmaceutical contexts.

References

Diphenylglyoxime as a Protecting Group in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenylglyoxime emerges in organic synthesis as a specialized protecting group for carbonyl functionalities. Its utility lies in the formation of a stable dioxime derivative, effectively masking the reactivity of aldehydes and ketones during multi-step synthetic sequences. This guide provides a comprehensive overview of the available technical information on this compound as a protecting group, including its application, stability, and the general procedures for its installation and removal.

Introduction to this compound as a Protecting Group

Protecting groups are indispensable tools in modern organic synthesis, enabling chemists to achieve high levels of selectivity in complex molecular architectures. This compound serves as a protecting group for carbonyl compounds, reacting to form a stable oxime derivative. This transformation temporarily blocks the inherent electrophilicity of the carbonyl carbon, rendering it inert to various reaction conditions. The protective group can be subsequently removed to regenerate the original carbonyl moiety.

Mechanism of Protection

The protection of a carbonyl group with this compound proceeds through the formation of a this compound oxime. This reaction is a condensation between the carbonyl compound (an aldehyde or a ketone) and this compound. The mechanism involves the nucleophilic attack of the nitrogen atoms of this compound on the carbonyl carbon, followed by the elimination of water to form the stable dioxime adduct.

Mandatory Visualization: General Workflow for Carbonyl Protection and Deprotection

Caption: General workflow for the protection of a carbonyl group with this compound, subsequent reaction, and deprotection.

Data Presentation: Stability and Reactivity

Detailed quantitative data on the stability of this compound-protected carbonyls towards a wide range of reagents is not extensively documented in readily available literature. However, based on the general behavior of oximes, the following qualitative stability profile can be inferred:

| Reagent Class | Stability of this compound Protected Carbonyl | Notes |

| Strong Acids | Labile | Hydrolysis can occur to regenerate the carbonyl. |

| Aqueous Base | Generally Stable | Oximes are more stable to base than hydrazones. |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally Stable | The C=N bond of the oxime is typically resistant to hydride reagents. |

| Oxidizing Agents | Potentially Labile | Stability is dependent on the specific oxidizing agent and reaction conditions. |

| Organometallic Reagents (e.g., Grignard) | Generally Stable | The protected group prevents reaction at the original carbonyl carbon. |

Note: The stability is highly dependent on the specific substrate and reaction conditions. Empirical validation is crucial for any new synthetic route.

Experimental Protocols

Detailed, substrate-specific experimental protocols for the protection and deprotection of carbonyls with this compound are not widely reported in the chemical literature. However, a general procedure can be outlined based on standard methods for oxime formation and cleavage.

4.1. General Procedure for the Protection of a Carbonyl Compound

-

Dissolution: The carbonyl compound (1 equivalent) and this compound (1-1.2 equivalents) are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Catalyst Addition: A catalytic amount of a mineral acid (e.g., concentrated hydrochloric acid) is added to the solution.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the condensation. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product may precipitate. The solid product is collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

4.2. General Procedure for the Deprotection of a this compound-Protected Carbonyl

-

Hydrolysis: The this compound-protected carbonyl is suspended or dissolved in a mixture of an organic solvent (e.g., THF, dioxane) and an aqueous inorganic acid (e.g., HCl, H₂SO₄).

-

Heating: The mixture is heated to reflux to facilitate the hydrolysis of the oxime. The reaction progress is monitored.

-

Work-up: After the reaction is complete, the mixture is cooled and neutralized with a suitable base (e.g., NaHCO₃ solution). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the crude carbonyl compound.

-

Purification: The crude product is then purified by standard methods such as distillation, crystallization, or column chromatography.

Mandatory Visualization: Logical Relationship in Protecting Group Strategy

Caption: Decision-making workflow for the application of this compound as a protecting group.

Conclusion

This compound offers a viable option for the protection of carbonyl groups in organic synthesis. The formation of a stable oxime derivative allows for the selective transformation of other functional groups within a molecule. However, the available literature lacks extensive quantitative data and detailed, substrate-specific experimental protocols. Therefore, researchers and drug development professionals should consider the general procedures outlined in this guide as a starting point and perform thorough optimization for their specific applications. The development of more detailed studies on the scope and limitations of this compound as a protecting group would be a valuable contribution to the field of organic synthesis.

The Genesis and Evolution of Diphenylglyoxime: A Cornerstone in Analytical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylglyoxime (C₁₄H₁₂N₂O₂), a prominent member of the α-dioxime family of organic reagents, has carved a significant niche in the annals of analytical chemistry. Renowned for its high selectivity and sensitivity, particularly in the gravimetric determination of nickel and palladium, this compound has been a stalwart in laboratories for over a century. Its ability to form stable, intensely colored complexes with various metal ions has also paved the way for its application in spectrophotometric analysis. This technical guide delves into the discovery, history, synthesis, and multifaceted analytical applications of this compound, providing researchers and professionals with a comprehensive understanding of this pivotal reagent.

Historical Perspective: The Dawn of α-Dioximes in Analysis

The story of this compound is intrinsically linked to the broader discovery and development of α-dioximes as analytical reagents. The seminal work in this field is credited to the Russian chemist Lev Aleksandrovich Chugaev, who, in 1905, introduced dimethylglyoxime as a highly selective reagent for nickel. This discovery marked a significant advancement in qualitative and quantitative analysis, offering a reliable method for the separation and determination of nickel from other metals.

Following Chugaev's pioneering work, F. W. Atack, in a 1913 publication in The Analyst, introduced α-benzildioxime, more commonly known as this compound, as an even more sensitive reagent for nickel. Atack highlighted that this compound offered a gravimetric factor for nickel that was approximately 70% of that obtained with dimethylglyoxime, meaning a smaller amount of nickel would produce a larger, more easily weighable precipitate. This characteristic, coupled with the high stability of the resulting complex, solidified this compound's place in the analytical chemist's toolkit. The early 20th century saw a surge in the exploration of various dioximes for analytical purposes, but this compound and its methylated counterpart, dimethylglyoxime, have remained the most prominent and widely utilized.

Synthesis of this compound

This compound is synthesized through a straightforward condensation reaction between benzil (1,2-diphenylethane-1,2-dione) and hydroxylamine. The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbons of benzil, followed by the elimination of water to form the dioxime.

Caption: Synthesis of this compound from Benzil and Hydroxylamine.

Physicochemical Properties

This compound is a white to yellowish crystalline powder with poor solubility in water but is soluble in organic solvents like ethanol and acetone.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |

| Molar Mass | 240.26 g/mol | [2] |

| Melting Point | 237-240 °C (decomposes) | [2] |

| Water Solubility | Sparingly soluble | [1] |

| Appearance | White to yellowish crystalline powder | [1] |

Applications in Gravimetric Analysis

The primary application of this compound lies in the gravimetric determination of nickel and palladium. The reagent forms a highly insoluble and stable chelate with these metal ions, allowing for their quantitative precipitation from solution.

Gravimetric Determination of Nickel

In an ammoniacal solution, this compound reacts with nickel(II) ions to form a scarlet-red precipitate of nickel(II) diphenylglyoximate.[3] The reaction is highly specific for nickel in the presence of a masking agent like tartrate or citrate, which prevents the precipitation of interfering ions such as iron and aluminum.[4]

Caption: Chelation of Nickel(II) with this compound.

Experimental Protocol for Gravimetric Determination of Nickel:

-

Sample Preparation: Accurately weigh a sample containing 20-30 mg of nickel into a 400 mL beaker. Dissolve the sample in a suitable acid (e.g., HCl or HNO₃) and dilute to approximately 200 mL with distilled water.

-

Masking of Interferences: Add 5-10 g of citric acid or tartaric acid to the solution and heat gently until dissolved. This will complex any interfering ions like Fe³⁺ or Al³⁺.

-

pH Adjustment: Make the solution slightly alkaline by adding dilute ammonia solution until a faint odor of ammonia persists.

-

Precipitation: Heat the solution to 60-80 °C and add a 1% alcoholic solution of this compound in slight excess. Stir the solution gently.

-

Digestion: Digest the precipitate by keeping the beaker on a steam bath for about 30 minutes to an hour to allow for complete precipitation and coagulation.

-

Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible of medium porosity. Wash the precipitate with hot water until free from chloride ions (test with AgNO₃ solution).

-

Drying and Weighing: Dry the crucible and precipitate in an oven at 110-120 °C to a constant weight.

-

Calculation: Calculate the percentage of nickel in the sample using the following formula: % Nickel = (Weight of Ni(C₁₄H₁₁N₂O₂)₂ × Gravimetric Factor × 100) / Weight of Sample The gravimetric factor for nickel in nickel(II) diphenylglyoximate is 0.1093.

Gravimetric Determination of Palladium

This compound also precipitates palladium(II) ions from dilute acidic solutions as a yellow, insoluble complex. This allows for the separation and determination of palladium from other platinum group metals. The procedure is similar to that for nickel, with the primary difference being the acidic conditions for precipitation.

Experimental Protocol for Gravimetric Determination of Palladium:

-

Sample Preparation: Prepare a solution of the palladium sample in aqua regia and evaporate to a small volume to remove excess nitric acid. Dilute with water to a suitable concentration.

-

pH Adjustment: Adjust the acidity of the solution to be approximately 0.1 M in HCl.

-

Precipitation: Heat the solution to boiling and add a 1% alcoholic solution of this compound dropwise with constant stirring.

-

Digestion: Allow the precipitate to digest on a steam bath for about an hour.

-

Filtration, Washing, Drying, and Weighing: Follow the same procedure as for the nickel determination.

-

Calculation: The gravimetric factor for palladium in palladium(II) diphenylglyoximate is 0.1983.

Caption: General workflow for gravimetric analysis using this compound.

Applications in Spectrophotometric Analysis

The formation of colored complexes between this compound and certain metal ions also enables their determination by spectrophotometry. This method is particularly useful for trace analysis where the amount of precipitate formed would be too small for accurate gravimetric determination.

Spectrophotometric Determination of Cobalt

This compound has been used for the spectrophotometric determination of cobalt.[5] In the presence of an oxidizing agent and in an alkaline medium, cobalt forms a colored complex with this compound that can be measured spectrophotometrically.

Experimental Protocol for Spectrophotometric Determination of Cobalt:

-

Sample Preparation: Prepare a solution of the cobalt sample and adjust the pH to the optimal range for complex formation.

-

Reagent Addition: Add a solution of this compound and a suitable oxidizing agent.

-

Color Development: Allow time for the color of the complex to develop fully.

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank.

-

Quantification: Determine the concentration of cobalt from a calibration curve prepared using standard cobalt solutions.

| Metal Ion | Method | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Optimal pH |

| Cobalt(II) | Spectrophotometry | Not specified | Not specified | Alkaline |

Conclusion

This compound, since its introduction by F. W. Atack, has remained a vital reagent in analytical chemistry. Its high selectivity and the gravimetrically favorable nature of its metal complexes have made it an indispensable tool for the accurate determination of nickel and palladium. While its applications in spectrophotometry are less common than its gravimetric uses, it still offers a viable method for the analysis of certain metal ions. The enduring legacy of this compound underscores the profound impact that the development of selective organic reagents has had on the field of analytical science, providing a foundation for many of the analytical techniques still in use today.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 23873-81-6 [amp.chemicalbook.com]

- 3. people.bu.edu [people.bu.edu]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. Spectrophotometric Determination of Cobalt (II) with 2, 6-Dithiolphenol and Its Derivatives in the Presence of Hydrophobic Amines [article.sapub.org]

Safety and handling precautions for solid Diphenylglyoxime

An In-depth Technical Guide to the Safety and Handling of Solid Diphenylglyoxime

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for solid this compound (CAS No. 23873-81-6), intended for use by professionals in laboratory and research settings. The following sections detail the substance's properties, associated hazards, and recommended safety protocols to ensure its proper use.

Substance Identification and Properties

This compound, also known as α-Benzil dioxime, is an organic compound used as a laboratory reagent, particularly as a chelating agent for the analysis of metal ions like nickel and palladium.[1][2][3] It typically appears as a white to pale yellow crystalline solid.[2][3]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂N₂O₂ | [1][4][5] |

| Molecular Weight | 240.26 g/mol | [1][5][6] |

| Appearance | White to pale yellow crystalline powder/solid | [2][3][4] |

| Melting Point | 237-240 °C (decomposes) | [4] |

| Solubility in Water | Insoluble or sparingly soluble (0.094 g/L at 25 °C) | [3][4][5] |

| Solubility in Organic Solvents | Slightly soluble in ethanol; soluble in acetone and sodium hydroxide solution | [2][4] |

| Vapor Pressure | 0 mmHg at 25 °C | [4] |

| Density | 1.172 g/cm³ | [4] |

Hazard Identification and Toxicology

There is some inconsistency across safety data sheets regarding the classification of this compound. Some sources classify it as not hazardous, while others associate it with specific warnings.[1][6][7] Given this discrepancy, a conservative approach is recommended, and the substance should be handled as potentially hazardous.

The toxicological properties have not been fully investigated.[5] However, GHS hazard classifications from some sources suggest potential health effects.[6]

Summary of GHS Hazard Statements

| Hazard Code | Hazard Statement | Reference |

| H302 | Harmful if swallowed | [6] |

| H312 | Harmful in contact with skin | [6] |

| H315 | Causes skin irritation | [6] |

| H319 | Causes serious eye irritation | [6] |

| H332 | Harmful if inhaled | [6] |

| H335 | May cause respiratory irritation | [6] |

Routes of Exposure and Symptoms

-

Skin Contact : May cause skin irritation.[6][8] Harmful if absorbed through the skin.[6]

-

Ingestion : Harmful if swallowed.[6] Ingestion may lead to gastrointestinal discomfort.[9]

Experimental Protocols and Handling Procedures

Adherence to strict protocols is essential for the safe handling of solid this compound.

Risk Assessment and Control Workflow

A systematic approach to risk assessment should be implemented before handling this compound. The following diagram illustrates the logical workflow based on the hierarchy of controls.

Caption: Risk assessment workflow for handling this compound.

Protocol for Safe Handling in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely using solid this compound.

-

Preparation :

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear safety glasses with side shields or chemical goggles (compliant with EN 166 or NIOSH standards).[1][5]

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[1][5]

-

Body Protection : Wear a lab coat and closed-toe shoes. Ensure skin is not exposed.[5]

-

-

Weighing and Transfer :

-

Perform all manipulations that may generate dust, such as weighing and transferring, within a fume hood or ventilated enclosure to minimize inhalation exposure.[1]

-

Use dry, clean tools (spatulas, etc.) to handle the solid.

-

Avoid creating dust clouds.[9] If dust is generated, do not breathe it in.[1]

-

-

During the Experiment :

-

Cleanup and Decontamination :

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

-

Decontaminate all work surfaces after the procedure is complete.

-

Clean any spills immediately following the spill response protocol (see Section 3.3).

-

Emergency Response Protocol for Spills

The following workflow should be followed in the event of a spill.

Caption: Emergency spill response workflow for solid this compound.

Spill Cleanup Method :

-

For minor spills, clean up immediately.[9]

-

Ensure adequate ventilation.[5]

-

Use dry cleanup procedures; gently sweep up and shovel the material into a suitable, labeled container for disposal.[1][5][9]

-

Avoid actions that generate dust.[9] Consider using an explosion-proof vacuum designed for grounded use if available.[9]

Stability and Reactivity

-

Chemical Stability : The material is stable under normal storage and handling conditions.[5][7]

-

Conditions to Avoid : Avoid dust formation, incompatible products, and excess heat.[5][9][10]

-

Incompatible Materials : Keep away from strong oxidizing agents (e.g., nitrates, chlorine bleaches) and strong acids.[5][7][9]

-

Hazardous Decomposition Products : Thermal decomposition can produce irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5][9]

-

Hazardous Polymerization : Will not occur.[5]

Storage and Disposal

Storage Conditions

-

Keep containers tightly closed to prevent contamination and moisture ingress.[1][5]

-

Store away from incompatible materials and foodstuffs.[9]

Disposal Considerations

-

Dispose of unused product and contaminated waste in accordance with local, state, and federal regulations.

-

Consider offering surplus and non-recyclable solutions to a licensed disposal company.[1]

-

Do not empty into drains.[5]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention. If not breathing, provide artificial respiration. | [1][5] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. If irritation persists, get medical attention. | [1][5] |

| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if irritation develops and persists. | [1][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][5] |

Note to Physician : Treat symptomatically.[5]

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. CAS 23873-81-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Glyoxime, diphenyl- [chembk.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound | C14H12N2O2 | CID 135419028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. gustavus.edu [gustavus.edu]

- 9. chemstock.ae [chemstock.ae]

- 10. fishersci.be [fishersci.be]

Methodological & Application

Gravimetric determination of nickel using Diphenylglyoxime procedure

Application Note: Gravimetric Determination of Nickel

Introduction

The gravimetric analysis of nickel using dimethylglyoxime (DMG) is a highly selective and accurate method for determining the nickel content in various samples, including alloys like steel.[1] This method relies on the precipitation of nickel(II) ions with an alcoholic solution of dimethylglyoxime in a slightly ammoniacal medium.[2][3] The resulting bright red precipitate, nickel(II) dimethylglyoximate [Ni(C₄H₇N₂O₂)₂], is a stable chelate complex that is sparingly soluble in the mother liquor.[1][4] The quantitative precipitation occurs within a pH range of 5 to 9.[2][4][5] The bulky nature of the precipitate allows for easy handling and accurate weighing after filtration and drying.[2][4]

The underlying chemical reaction is as follows:

Ni²⁺ + 2C₄H₈N₂O₂ + 2NH₃ → Ni(C₄H₇N₂O₂)₂ (s) + 2NH₄⁺

This method's high specificity arises from the unique structure of the Ni(DMG)₂ complex, where two DMG molecules coordinate with a central nickel ion.

Key Experimental Parameters and Interferences

-

pH Control: The pH of the solution is critical for the quantitative precipitation of the nickel-DMG complex. The optimal pH range is between 5 and 9.[2][4][5] Below pH 5, the equilibrium shifts, favoring the dissolution of the precipitate back into the solution.[2][4][5] An ammonia or citrate buffer is typically used to maintain the appropriate pH.[2][4][5]

-

Reagent Concentration: A slight excess of dimethylglyoxime is necessary to ensure complete precipitation. However, a large excess should be avoided as DMG is only sparingly soluble in water and may precipitate out of the alcoholic solution, leading to erroneously high results.[2][4][6]

-

Temperature: Precipitation is generally carried out in a hot solution (70-80°C) to increase the particle size of the precipitate, making it easier to filter.[7]

-

Interferences: Other metal ions can interfere with the analysis. Iron(III), chromium(III), and aluminum(III) can precipitate as hydroxides in the alkaline solution. To prevent this, masking agents such as tartaric acid or citric acid are added.[1][4] These agents form soluble complexes with the interfering ions, keeping them in solution.[1][4] Copper(II) can also interfere but its interference can be eliminated by the addition of thiosulphate.[8]

Detailed Experimental Protocol

1. Sample Preparation (for a Nickel-Containing Alloy)

-

Accurately weigh approximately 1.0-1.2 g of the dried nickel alloy sample into a 400 mL beaker.[4]

-

In a fume hood, carefully add 20 mL of concentrated nitric acid.[4] Cover the beaker with a watch glass and heat gently to dissolve the sample.

-

Once the sample is dissolved, add 20 mL of 20% tartaric acid solution to complex any interfering ions like iron.[4]

-

Dilute the solution to approximately 150 mL with distilled water.

2. Precipitation

-

Heat the solution to 70-80°C on a hot plate. Do not boil.[7]

-

Add approximately 20-25 mL of a 1% (w/v) alcoholic solution of dimethylglyoxime while stirring continuously.[1]

-

Slowly add 1:1 ammonium hydroxide dropwise with constant stirring until the solution is slightly alkaline. A distinct smell of ammonia should be present after blowing across the surface of the solution.[4][6] The formation of a scarlet red precipitate indicates the presence of nickel.[9]

-

Allow the beaker to stand on a steam bath for at least one hour to aid in the digestion of the precipitate. This process encourages the formation of larger, more easily filterable crystals.[10]

3. Filtration and Washing

-

Prepare a sintered glass crucible by cleaning it, drying it in an oven at 110-120°C, cooling it in a desiccator, and weighing it accurately. Repeat the drying and weighing process until a constant weight is achieved (±0.4 mg).[4][6]

-

Filter the hot solution containing the precipitate through the weighed crucible using gentle suction.

-

Wash the precipitate several times with small portions of cold distilled water to which a few drops of ammonia have been added until the washings are free of chloride ions (test with acidic silver nitrate solution).[4]

4. Drying and Weighing

-

Place the crucible containing the precipitate in an oven at 110-120°C for at least one to two hours.[9]

-

Transfer the crucible to a desiccator to cool to room temperature.

-

Weigh the crucible accurately.

-

Repeat the drying, cooling, and weighing cycle until a constant weight is obtained.

5. Calculation

Calculate the percentage of nickel in the sample using the following formula:

% Nickel = [(Weight of Ni(DMG)₂ precipitate (g) × Gravimetric Factor) / Weight of sample (g)] × 100

The gravimetric factor for nickel in nickel(II) dimethylglyoximate is 0.2032.[10]

Quantitative Data Summary

| Parameter | Value/Description |

| Sample Weight | ~1.0 - 1.2 g |

| Dimethylglyoxime Solution | 1% (w/v) in ethanol |

| Precipitate | Nickel(II) dimethylglyoximate [Ni(C₄H₇N₂O₂)₂] |

| Precipitate Color | Scarlet Red |

| Drying Temperature | 110 - 120 °C |

| Molar Mass of Ni | 58.69 g/mol [11] |

| Molar Mass of Ni(DMG)₂ | 288.91 g/mol [11] |

| Gravimetric Factor (Ni/Ni(DMG)₂) | 0.2032[10] |

Experimental Workflow

References

- 1. egyankosh.ac.in [egyankosh.ac.in]

- 2. people.bu.edu [people.bu.edu]

- 3. SSERC | Gravimetric analysis of Nickel [sserc.org.uk]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]

- 7. researchgate.net [researchgate.net]

- 8. The gravimetric determination of nickel with dimethylglyoxime in the presence of copper | Semantic Scholar [semanticscholar.org]

- 9. scribd.com [scribd.com]

- 10. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]

- 11. scribd.com [scribd.com]

Application Note: Spectrophotometric Analysis of Palladium with Diphenylglyoxime Reagent

Abstract

This application note details a spectrophotometric method for the quantitative determination of palladium (II) ions. The protocol is based on the well-established reaction of palladium with glyoxime-type reagents to form a stable, colored complex. Due to a lack of specific quantitative data for diphenylglyoxime in the reviewed literature, this document leverages data and procedural elements from the closely related and extensively documented reagent, dimethylglyoxime (DMG). The structural similarity between these reagents allows for the adaptation of the method, providing a robust framework for the analysis of palladium in various sample matrices. The formed palladium-glyoxime complex is extracted into an organic solvent and quantified using a spectrophotometer. This method is noted for its simplicity, cost-effectiveness, and suitability for a wide range of research and industrial applications.

Introduction

Palladium is a precious metal with significant applications in catalysis, electronics, and pharmaceutical development. Accurate and efficient quantification of palladium is crucial for process control, quality assurance, and environmental monitoring. Spectrophotometry offers a straightforward and accessible analytical technique for this purpose. Glyoximes, such as this compound and dimethylglyoxime, are organic reagents known to form stable, colored complexes with palladium (II) ions. These complexes can be selectively extracted and measured, providing a basis for quantitative analysis. This application note provides a detailed protocol for the spectrophotometric determination of palladium, adaptable for use with this compound.

Principle

Palladium (II) ions react with two molecules of a glyoxime reagent in a weakly acidic to neutral medium to form a stable, yellow-colored 1:2 square planar complex. This complex is sparingly soluble in aqueous solutions but can be efficiently extracted into an organic solvent, such as chloroform or isobutanol. The absorbance of the organic extract is then measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the palladium complex, and thus to the concentration of palladium in the original sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of palladium using glyoxime-type reagents, primarily based on data for dimethylglyoxime (DMG). These values provide a strong starting point for method development with this compound.

| Parameter | Value | Notes |

| Wavelength of Maximum Absorbance (λmax) | ~380 - 430 nm | The exact λmax may vary depending on the solvent and the specific glyoxime used. It should be determined experimentally. |

| Molar Absorptivity (ε) | Approximately 2,500 - 4,500 L·mol⁻¹·cm⁻¹ | This value is indicative of the sensitivity of the method. |

| Beer's Law Linearity Range | 1 - 10 ppm (µg/mL) | The linear dynamic range should be established with a calibration curve. |

| Stoichiometry (Palladium:Reagent) | 1:2 | One palladium ion complexes with two molecules of the glyoxime reagent. |

| Optimal pH Range | 2.0 - 5.0 | The pH of the aqueous solution is critical for complete complex formation and selective extraction. |

| Solvent for Extraction | Chloroform, Isobutanol, Toluene | The choice of solvent affects extraction efficiency and the λmax. |

Experimental Protocols

Reagent and Solution Preparation

-

Standard Palladium Stock Solution (1000 ppm): Dissolve 1.665 g of palladium chloride (PdCl₂) in 100 mL of 1 M hydrochloric acid (HCl) and dilute to 1 liter with deionized water. This solution should be standardized by a primary method if high accuracy is required.

-

Working Palladium Standard Solutions (1-10 ppm): Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.

-

This compound Reagent Solution (1% w/v): Dissolve 1.0 g of this compound in 100 mL of ethanol or a suitable organic solvent.

-

Buffer Solution (pH 3.5): Prepare a sodium acetate-acetic acid buffer to maintain the desired pH for the reaction.

-

Organic Extraction Solvent: Chloroform or isobutanol (analytical grade).

Sample Preparation

-

Aqueous Samples: Acidify the sample with HCl to a pH of approximately 2-3. Filter if necessary to remove any particulate matter.

-

Solid Samples (e.g., catalysts, alloys): The sample must be digested to bring the palladium into a soluble form. A common procedure involves digestion with aqua regia (a 3:1 mixture of concentrated HCl and nitric acid). After digestion, the solution should be evaporated to near dryness and the residue redissolved in dilute HCl. The final solution should be adjusted to the optimal pH range.

Analytical Procedure

-

Complex Formation:

-

Pipette a known volume (e.g., 10 mL) of the sample or standard solution into a separatory funnel.

-

Add 5 mL of the buffer solution (pH 3.5) and mix well.

-

Add 2 mL of the 1% this compound reagent solution.

-

Shake the mixture gently and allow it to stand for 10-15 minutes to ensure complete complex formation. A yellow precipitate or turbidity should be observed.

-

-

Extraction:

-

Add 10 mL of the organic extraction solvent (e.g., chloroform) to the separatory funnel.

-

Shake vigorously for 1-2 minutes to extract the palladium-diphenylglyoxime complex into the organic phase.

-

Allow the layers to separate completely.

-

Drain the lower organic layer into a clean, dry beaker or flask. If the organic phase is the upper layer (e.g., with isobutanol), transfer it accordingly.

-

To ensure complete extraction, a second extraction with a fresh portion of the organic solvent can be performed and combined with the first extract.

-

-

Spectrophotometric Measurement:

-

Transfer the organic extract to a 1 cm quartz or glass cuvette.

-

Using a spectrophotometer, measure the absorbance of the solution at the predetermined λmax against a reagent blank. The reagent blank is prepared by following the same procedure but using deionized water instead of the sample or standard.

-

Record the absorbance value.

-

Calibration Curve

-

Prepare a series of working standard solutions of palladium with known concentrations (e.g., 1, 2, 4, 6, 8, 10 ppm).

-

Follow the analytical procedure described above for each standard.

-

Plot a graph of absorbance versus the concentration of palladium.

-

The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's Law within this concentration range.

-

Determine the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the intercept (which should be close to zero).

Sample Analysis

-

Prepare the unknown sample according to the sample preparation protocol.

-

Follow the analytical procedure to obtain the absorbance of the sample extract.

-

Using the equation of the calibration curve, calculate the concentration of palladium in the extract.

-

Account for any dilution factors from the sample preparation step to determine the concentration of palladium in the original sample.

Visualizations

Application Note & Protocol: Preparation of a 1% Diphenylglyoxime Solution in Ethanol

Application: Analytical Chemistry, Metal Ion Detection, Drug Development QC

Introduction

Diphenylglyoxime (C₁₄H₁₂N₂O₂) is a valuable chelating agent used extensively in analytical chemistry. Its ability to form stable, colored complexes with specific metal ions makes it a critical reagent for the qualitative and quantitative analysis of metals such as nickel and palladium.[1][2] This protocol provides a detailed, step-by-step methodology for the preparation of a 1% (w/v) this compound solution in ethanol, a common solvent for this reagent due to its favorable solubility characteristics.[1][3] This solution is suitable for use by researchers, scientists, and quality control professionals in various laboratory settings.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [3] |

| Molar Mass | 240.26 g/mol | [3] |

| Appearance | White to pale yellow/yellowish-orange crystalline powder | [1][2][3] |

| Melting Point | 237-240 °C (decomposes) | [3] |

| Solubility in Water | Insoluble / Sparingly soluble (0.094 g/L at 25°C) | [2][3] |

| Solubility in Ethanol | Slightly soluble to soluble | [1][3] |

| pKa | 9.70 ± 0.28 | [2] |

Experimental Protocol

This protocol outlines the procedure for preparing 100 mL of a 1% (w/v) this compound solution in ethanol.

Materials and Reagents:

-

This compound (CAS No: 23873-81-6) powder

-

95% or absolute Ethanol (Reagent grade)

-

100 mL Volumetric flask (Class A)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Funnel

-

Beaker

-

Magnetic stirrer and stir bar (optional)

-

Wash bottle with ethanol

-

Amber glass storage bottle with a tight-fitting cap

Procedure:

-

Weighing the this compound:

-

Place a clean, dry weighing boat on the analytical balance and tare the mass.

-

Carefully weigh out 1.0 g of this compound powder using a spatula. Record the exact mass.